N-(4-甲氧基-3-(2-氧代吡哆酮-1-基)苯基)-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

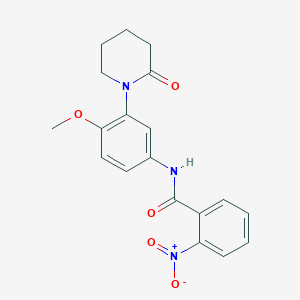

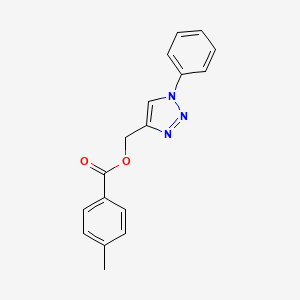

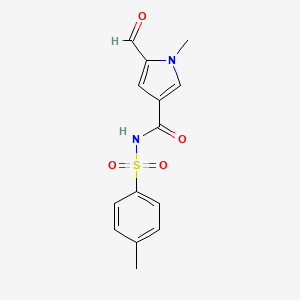

The compound “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a nitro group and an amide group, which are common in many synthetic organic compounds.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The nitro group could potentially undergo reduction reactions, and the amide group could participate in hydrolysis reactions .科学研究应用

药理学应用

药理学研究经常探索具有硝基苯胺结构的化合物,因为它们具有潜在的治疗益处。例如,包含硝酰基自由基的多功能“杂合”化合物的合成和药理特性研究,突出了药物化学中一个快速发展的领域。此类化合物与天然化合物片段整合后,可导致增强的生物活性或选择性的细胞毒性,可能适用于包括癌症和炎症性疾病在内的一系列疾病(I. Grigor’ev 等人,2014)。

环境持久性和降解

专注于化合物环境归宿的研究,例如尼替西农(与硝基苯胺结构相关),揭示了它们稳定性、降解途径和环境影响的见解。LC-MS/MS 研究对于了解这些化合物在不同条件下如何降解、识别降解产物和评估其稳定性至关重要。此类研究有助于评估这些化合物的环境风险和益处,为评估类似的硝基苯胺衍生物奠定了基础(H. Barchańska 等人,2019)。

高级氧化工艺

水生环境中药物和个人护理用品 (PPCP) 的降解是一个重要的研究领域,特别是涉及高级氧化工艺 (AOP)。此类研究虽然没有直接引用 N-(4-甲氧基-3-(2-氧代哌啶-1-基)苯基)-2-硝基苯胺,但提供了对结构相关化合物的潜在环境行为和降解途径的宝贵见解。了解这些过程对于制定减轻这些物质对环境影响的策略至关重要(Mohammad Qutob 等人,2022)。

作用机制

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is activated factor X (FXa) in the coagulation cascade . This compound has a high selectivity for FXa over other human coagulation proteases .

Mode of Action

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition .

Biochemical Pathways

By inhibiting FXa, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . As a result of this inhibition, the compound reduces thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has been identified as the major circulating metabolite of this compound in humans, it is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects contribute to its antithrombotic efficacy, which has been demonstrated in pre-clinical studies .

未来方向

属性

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-27-17-10-9-13(12-16(17)21-11-5-4-8-18(21)23)20-19(24)14-6-2-3-7-15(14)22(25)26/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYSYAGLVBSQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyano-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2723206.png)

![1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2723210.png)

![7-methoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2723226.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2723229.png)